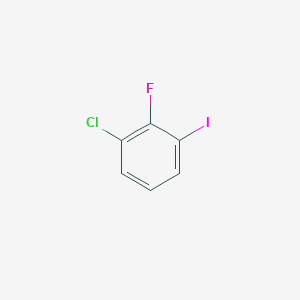

3-Chloro-2-fluoroiodobenzene

Description

Contextualizing Halogenated Aromatics in Advanced Organic Synthesis

Halogenated aromatic compounds are a fundamental class of molecules in organic synthesis, primarily serving as versatile intermediates. jk-sci.comresearchgate.net The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an aromatic ring significantly alters its electronic properties and reactivity. numberanalytics.com This modification makes the aromatic system susceptible to a variety of transformations that are otherwise difficult to achieve.

One of the most powerful applications of halogenated aromatics is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. leapchem.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of complex organic molecules, including many active pharmaceutical ingredients. acs.orgmdpi.com The reactivity of the aryl halide in these coupling reactions is dependent on the nature of the halogen, generally following the trend I > Br > Cl >> F. This differential reactivity allows for selective reactions at one position while leaving other halogen atoms intact for subsequent modifications.

Furthermore, halogen atoms can influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. numberanalytics.comleapchem.com This is a key consideration in medicinal chemistry and drug design. leapchem.com Halogenated aromatics are also used in the synthesis of high-performance polymers and dyes. numberanalytics.comnumberanalytics.com

Significance of 3-Chloro-2-fluoroiodobenzene as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three different halogen substituents. sigmaaldrich.com The iodine atom, being the most reactive, is the primary site for cross-coupling reactions. leapchem.com This allows for the introduction of a wide array of substituents at the C-1 position of the benzene (B151609) ring.

The less reactive chlorine and fluorine atoms provide opportunities for subsequent functionalization under different reaction conditions. The chlorine atom can participate in cross-coupling reactions under more forcing conditions or be targeted by specific catalytic systems. acs.org The fluorine atom, being the least reactive in cross-coupling, often remains in the final product, where it can impart desirable properties such as increased metabolic stability or altered binding affinity. leapchem.com This stepwise, selective functionalization is a powerful strategy for the efficient construction of highly substituted aromatic compounds.

For instance, the iodine can be selectively displaced in a Sonogashira or Suzuki coupling reaction, followed by a subsequent coupling reaction at the chlorine position. leapchem.com This controlled, site-selective approach is highly valuable in the synthesis of complex molecules where precise control over substituent placement is crucial. The presence of the ortho-fluoro and -chloro groups also influences the reactivity of the C-I bond and can be used to direct metalation reactions, providing another avenue for selective functionalization. wikipedia.orgvulcanchem.com

Overview of Research Trajectories for Aryl Halides

Current research in the field of aryl halide chemistry is focused on several key areas. A major trend is the development of more efficient, selective, and environmentally benign catalytic systems for cross-coupling reactions. This includes the use of novel ligands, earth-abundant metal catalysts, and photocatalysis to drive reactions under milder conditions. mdpi.comasiaresearchnews.com

Visible-light-driven photocatalysis has emerged as a powerful tool for the reduction of aryl halides to generate aryl radicals, which can then participate in a variety of bond-forming reactions. mdpi.com This approach offers a green alternative to traditional methods that often require harsh reagents or high temperatures.

Another active area of research is the development of methods for the late-stage functionalization of complex molecules. Aryl halides are ideal for this purpose, as they can be introduced into a molecule and then selectively transformed in the final steps of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship studies in drug discovery.

Furthermore, there is a growing interest in the use of directed ortho-metalation (DoM) to functionalize aryl halides with high regioselectivity. wikipedia.orgharvard.edu This technique utilizes a directing group to guide a strong base to deprotonate the aromatic ring at a specific ortho position, allowing for the introduction of an electrophile. wikipedia.org The interplay of the directing effects of the halogens in molecules like this compound with DoM chemistry presents opportunities for sophisticated synthetic strategies. vulcanchem.comunblog.fr

Properties of this compound

| Property | Value | Source |

| CAS Number | 72373-82-1 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₃ClFI | sigmaaldrich.comnih.gov |

| Molecular Weight | 256.44 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 234 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.6010 (lit.) | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRRZKUNYYQXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380817 | |

| Record name | 3-Chloro-2-fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72373-82-1 | |

| Record name | 1-Chloro-2-fluoro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72373-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Fluoroiodobenzene and Analogues

Established Synthetic Pathways

Traditional synthetic routes to polyhalogenated benzenes rely on well-established reaction mechanisms, often involving multiple steps to build the desired substitution pattern. These methods, while sometimes lower in yield or requiring harsh conditions, are foundational in organic synthesis.

Multi-step Halogenation Processes via Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. In the case of halogenation, a Lewis acid catalyst is typically required to polarize the halogen molecule, making it a more potent electrophile. uwindsor.ca The reaction proceeds through a carbocation intermediate known as a sigma complex, which then loses a proton to restore aromaticity. researchgate.net

The order of halogen introduction and the directing effects of the substituents are critical for synthesizing a specific isomer like 3-chloro-2-fluoroiodobenzene. Both chlorine and fluorine are deactivating yet ortho, para-directing substituents. This means they slow down the rate of subsequent EAS reactions but direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. mdpi.com

Achieving the 1,2,3-trisubstituted pattern through direct EAS is challenging due to these directing effects. For instance, starting with 1-chloro-2-fluorobenzene, the next electrophilic iodination would be directed primarily to the positions para to the fluorine or chlorine, not the position between them. Therefore, direct sequential halogenation is often not a viable strategy for this specific isomer, leading chemists to employ methods with greater regiochemical control.

Table 1: Directing Effects of Halogens in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F | Deactivating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -Br | Deactivating | ortho, para |

| -I | Deactivating | ortho, para |

Diazotization-Deamination-Reduction Sequences

To overcome the regioselectivity limitations of direct EAS, diazotization of aromatic amines (anilines) is a powerful and widely used strategy. This sequence involves the conversion of a primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺) using a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. google.com The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents, including halogens, through reactions like the Sandmeyer reaction.

For the introduction of iodine, the diazonium salt is simply treated with an iodide salt solution, often potassium iodide. This reaction does not typically require a copper catalyst and proceeds readily. This method allows for the introduction of a halogen at a specific position dictated by the location of the initial amino group, providing a high degree of regiocontrol. A patent for a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline (B37690) using sodium nitrite with potassium iodide and a cuprous iodide catalyst. wikipedia.org

Strategies from Substituted Anilines

The use of substituted anilines as starting materials is the most practical and common approach for the synthesis of this compound and its analogues. This strategy leverages the versatility of the diazotization-deamination pathway described above. The synthesis begins with an aniline (B41778) derivative where the other substituents are already in place.

A logical precursor for this compound is 3-chloro-2-fluoroaniline (B1295074). This starting material, which is commercially available, has the chloro and fluoro groups in the desired relative positions. The synthesis is completed by converting the amino group into the iodo group.

The key steps in this synthetic pathway are:

Diazotization : 3-chloro-2-fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Iodination : The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is displaced by iodide, releasing nitrogen gas and forming the final product, this compound.

This approach is highly effective because the regiochemistry is pre-determined by the structure of the starting aniline, thus avoiding the formation of unwanted isomers. A similar strategy is employed in a patented synthesis of 2-chloro-3-fluorobromobenzene, which starts from 3-chloro-2-fluoroaniline and involves bromination followed by a deamination step via diazotization. acs.org

Table 2: Representative Synthesis from a Substituted Aniline

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Diazotization | 3-Chloro-2-fluoroaniline | NaNO₂, H₂SO₄ | 3-Chloro-2-fluorobenzene diazonium salt |

| 2. Iodination | 3-Chloro-2-fluorobenzene diazonium salt | KI | This compound |

Novel and Evolving Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and milder methods for constructing complex molecules. These include metal-catalyzed reactions and advanced regioselective strategies that offer alternatives to traditional methods.

Metal-Catalyzed C-X Bond Formation (X=Halogen)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-halogen bonds. These methods often proceed via C-H activation, where a metal catalyst selectively functionalizes a specific C-H bond, or via cross-coupling reactions.

Copper-catalyzed halogenations have emerged as a powerful tool. nih.gov These reactions can utilize various directing groups on the aromatic ring to guide the halogen to a specific position, often an ortho C-H bond. For instance, anilines and their derivatives can be halogenated at the ortho position using copper catalysts in the presence of a halogen source. mdpi.com While a direct application to this compound is not prominently documented, the principles suggest that a suitably functionalized precursor could be iodinated at a specific C-H bond using a copper catalyst. Recently, copper-dependent enzymes have also been discovered that can perform halogenation, including iodination, at unactivated C-H bonds, showcasing the potential of biocatalysis in this area. ucla.edu

Palladium catalysis is also widely used, though more commonly for fluorination and other cross-coupling reactions than direct iodination. nih.gov Palladium-catalyzed C-H activation/halogenation often requires a directing group to achieve high regioselectivity.

Regioselective Functionalization Strategies

Achieving the challenging 1,2,3-substitution pattern often requires advanced strategies that offer precise regiochemical control. One of the most powerful of these is Directed ortho Metalation (DoM) . wikipedia.org In DoM, a functional group on the benzene (B151609) ring, known as a Directed Metalation Group (DMG), complexes with a strong organolithium base (like n-butyllithium). organic-chemistry.orgbaranlab.org This interaction directs the base to remove a proton from the nearest (ortho) position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to install the iodo group with perfect regioselectivity.

For a molecule like this compound, a synthetic sequence could be envisioned starting from 1-chloro-2-fluorobenzene. While chloro and fluoro groups themselves are poor DMGs, a more powerful DMG could be installed on the ring temporarily to direct the lithiation and subsequent iodination to the desired position between them. After the iodination step, the directing group could be removed or converted into one of the target halogen atoms. Halogens themselves can influence DoM; lithiation tends to occur ortho to fluorine and chlorine, whereas bromine and iodine are more susceptible to halogen-metal exchange. uwindsor.ca This makes DoM a potentially viable, albeit complex, strategy for accessing highly substituted aromatic rings with high precision.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to minimize the environmental impact of their production. This involves a critical evaluation of reagents, solvents, and energy sources used in the synthetic process.

A key aspect of green synthesis is the selection of reagents and solvents that are effective, safe, and environmentally benign. Traditional methods for the synthesis of aryl iodides, which could be adapted for this compound, often involve diazotization of a corresponding aniline followed by a Sandmeyer-type reaction. These processes have historically used strong mineral acids and potentially hazardous reagents.

Sustainable Reagents:

Recent research has focused on developing more sustainable reagents for these transformations. For instance, in the crucial diazotization-iodination sequence, strong acids like sulfuric or hydrochloric acid can be replaced with recyclable, solid acid catalysts. One such approach utilizes cellulose (B213188) sulfuric acid as a biodegradable and reusable proton source for the conversion of various aryl amines to aryl iodides under solvent-free conditions. researchgate.net This method avoids the use of corrosive and harmful acids, simplifying handling and reducing waste. researchgate.net Another green alternative is the use of sulfonic acid-based cation-exchange resins, which can facilitate the diazotization-iodination of aromatic amines in water, a significant improvement over traditional organic solvents.

For direct iodination of aromatic rings, which represents an alternative synthetic route, the combination of N-iodosuccinimide (NIS) with a strong acid like trifluoromethanesulfonic acid has been shown to be effective for deactivated aromatic compounds. acs.org While trifluoromethanesulfonic acid is a strong acid, its use in catalytic amounts can be more advantageous than stoichiometric use of other acids.

Sustainable Solvents:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional halogenation and diazotization reactions employ chlorinated solvents or other volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Methodologies have been developed for the diazotization-iodination of aromatic amines that proceed efficiently in water, eliminating the need for organic solvents. tpu.ru In some cases, reactions can be performed under solvent-free conditions, representing an even more sustainable approach. researchgate.net For example, the sequential diazotization–iodination of aromatic amines with sodium nitrite and solid silica (B1680970) sulfuric acid can be achieved by grinding in a mortar at room temperature. tpu.ru

Phase-transfer catalysis (PTC) offers another strategy to reduce solvent usage and improve reaction efficiency. researchgate.netfzgxjckxxb.com PTC facilitates reactions between reagents in immiscible phases (e.g., an aqueous phase and an organic phase), which can eliminate the need for a single, often hazardous, solvent that can dissolve all reactants. researchgate.netcrdeepjournal.org This technique is particularly useful in nucleophilic substitution reactions for preparing halogenated aromatics.

A comparison of traditional and greener solvents for halogenation reactions is presented in the table below.

| Solvent Type | Examples | Green Chemistry Considerations |

| Traditional | Chloroform, Dichloromethane, Carbon Tetrachloride | - Volatile Organic Compounds (VOCs)- Often toxic and carcinogenic- Environmental persistence |

| Greener Alternatives | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | - Reduced toxicity- Biodegradable- Derived from renewable resources (e.g., ethanol) |

| Solvent-Free | Neat reaction mixture (grinding) | - Eliminates solvent waste- Can lead to faster reaction rates- High atom economy |

Reducing energy consumption is a cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions (lower temperature and pressure) or by utilizing alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov By directly heating the reaction mixture through dielectric heating, microwaves can significantly reduce reaction times from hours to minutes, often leading to higher yields and fewer by-products. nih.govjaveriana.edu.co This rapid and efficient heating can translate to substantial energy savings compared to conventional oil baths or heating mantles, especially on a laboratory scale. acs.org While the energy efficiency is dependent on the specific reactor design and scale, studies have shown that microwave heating is generally more energy-efficient than conventional methods for many organic reactions. acs.org

The table below illustrates a comparison of reaction times and yields for the synthesis of benzotriazole (B28993) derivatives, showcasing the typical advantages of microwave-assisted synthesis over conventional refluxing.

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Reflux | Several hours | 23 - 76 |

| Microwave Irradiation | Minutes | 42 - 83 |

| Data adapted from a comparative study on the synthesis of benzotriazole derivatives. nih.gov |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative to conventional heating. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov This allows many reactions to be conducted at lower bulk temperatures and in shorter time frames. nih.gov Ultrasound-assisted synthesis has been successfully applied to various reactions, including the bromination of indazoles, where it significantly increased yields and transformation efficiency compared to silent reactions. nih.gov

The following table demonstrates the impact of ultrasound on the bromination of 2-phenyl-2H-indazole, highlighting the improved efficiency.

| Conditions | Time (h) | Temperature (°C) | Yield (%) |

| Conventional Stirring | 12 | 80 | 43 |

| Ultrasound (40 kHz) | 0.5 | 30 | 89 |

| Data adapted from a study on the ultrasound-assisted bromination of indazoles. nih.gov |

By integrating sustainable reagents and solvents with energy-efficient technologies like microwave and ultrasound irradiation, the synthesis of this compound and its analogues can be aligned more closely with the principles of green chemistry, leading to more environmentally responsible manufacturing processes.

Reactivity and Reaction Mechanisms of 3 Chloro 2 Fluoroiodobenzene

Mechanistic Studies of C-Halogen Bond Reactivity

The reactivity of the carbon-halogen (C-X) bonds in 3-chloro-2-fluoroiodobenzene is a direct consequence of the properties of the halogens themselves. The order of reactivity for these bonds in many chemical transformations is C-I > C-Br > C-Cl > C-F. This trend is primarily dictated by the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to cleavage.

Halogen electronegativity plays a crucial role in defining the reaction pathways of this compound. Electronegativity follows the trend F > Cl > Br > I. While fluorine is the most electronegative, creating a highly polarized C-F bond, this bond is also the strongest, making it the least reactive in many bond-breaking reactions. Conversely, the iodine atom, being the least electronegative and largest of the three halogens present, forms the weakest and most polarizable C-I bond. unirioja.es This makes the C-I bond the primary site for reactions such as oxidative addition in palladium-catalyzed cross-coupling reactions. leapchem.comsigmaaldrich.com

Steric and electronic effects are intrinsically linked in determining the reactivity of this compound. The halogens are positioned adjacent to one another (ortho and meta), leading to potential steric hindrance that can influence the approach of reagents and catalysts.

Electronically, all three halogens are electron-withdrawing groups through induction, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, they can also act as weak ortho, para-directors due to their ability to donate lone pair electrons through resonance. In the context of cross-coupling reactions, the electronic nature of the substituents influences the rate of oxidative addition. The electron-withdrawing character of the fluorine and chlorine atoms can make the carbon atom of the C-I bond more electrophilic and thus more reactive towards the electron-rich low-valent palladium catalyst. nobelprize.orglumenlearning.com

The cleavage of carbon-halogen bonds can proceed through different mechanisms, including stepwise and concerted pathways. researchgate.net In the context of photochemical reactions, the formation of a halogen-bonding complex can weaken the C-X bond, facilitating its homolytic cleavage to generate aryl radicals. rsc.orgworktribe.com The specific mechanism is often dependent on the reaction conditions and the nature of the interacting species. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a versatile substrate for such transformations due to the differential reactivity of its C-halogen bonds. rsc.orgcore.ac.uk The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nobelprize.orglumenlearning.com

The selective reactivity of the C-I bond in this compound allows for its preferential use in palladium-catalyzed cross-coupling reactions, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. sigmaaldrich.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. acs.org

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. lumenlearning.com In the case of this compound, the reaction typically occurs selectively at the C-I position when reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. lumenlearning.comamazonaws.com

The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron compound, and subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. nobelprize.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Typically high |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | DMF | Variable |

Note: The yields in the table are representative and can vary based on specific reaction conditions.

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwalisongo.ac.id Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the C-I bond. mdpi.com

The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation with the organopalladium(II) intermediate formed from the oxidative addition of the C-I bond. Reductive elimination then affords the arylated alkyne. organic-chemistry.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling Conditions

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl2(PPh3)2 | CuI | Triethylamine | THF | Typically high |

| This compound | 1-Ethynyl-4-methylbenzene | Pd(OAc)2 | CuI | Diisopropylamine | Toluene | Variable |

Note: The yields in the table are representative and can vary based on specific reaction conditions.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed methods. beilstein-journals.org The Ullmann and Goldberg reactions, early examples of copper-mediated C-C and C-N bond formations, have seen significant advancements in recent years. beilstein-journals.org Copper catalysis is effective for a variety of coupling reactions, including the Sonogashira reaction, where it often serves as a co-catalyst with palladium. mdpi.com However, copper can also independently catalyze such transformations. mdpi.com

For instance, a heterogeneous copper catalyst supported on cysteine-functionalized polydopamine-coated magnetite particles has been shown to effectively catalyze the Sonogashira coupling of terminal acetylenes with aryl iodides under mild, palladium-free conditions. mdpi.com This system demonstrated good to excellent yields for various substrates, including those with functional groups like fluoro and hydroxyl. mdpi.com Copper catalysis has also been employed in the arylation of amines and the synthesis of alpha-tetrasubstituted triazoles. beilstein-journals.org

Table 2: Substrate Scope in Copper-Catalyzed Sonogashira Coupling

| Aryl Iodide | Acetylene Partner | Yield |

| 3-Fluoro-iodobenzene | Phenylacetylene | Excellent |

| 4-Chloroiodobenzene | Phenylacetylene | Lower Performance |

| 3-Cyano-iodobenzene | Phenylacetylene | Lower Performance |

| 4-Hydroxy-iodobenzene | Phenylacetylene | Excellent |

| 3-Iodoaniline | 1-Ethynyl-4-methylbenzene | Effective |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. eie.grresearchgate.net Nickel catalysts can effect the coupling of a wide range of electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. uni-muenchen.de

Nickel-catalyzed cross-coupling reactions have been developed for the formation of C(sp³)–C(sp²) bonds, a challenging transformation due to potential side reactions like β-hydride elimination. eie.gr For example, functionalized diarylmethanes have been synthesized via the nickel-catalyzed cross-coupling of benzylic manganese reagents with aryl iodides. uni-muenchen.de These reactions proceed under mild conditions and tolerate various functional groups on both coupling partners. uni-muenchen.de However, catalyst deactivation through pathways like dimerization of nickel(II) aryl intermediates can be a limiting factor, affecting turnover numbers. chemrxiv.org

Other Transition Metal Catalysis in C-C and C-N Cross-Coupling Reactions

While palladium, copper, and nickel are the most common catalysts for cross-coupling reactions, other transition metals have also been shown to be effective. eie.gr For example, iron and cobalt complexes have been investigated for cross-coupling reactions. uni-muenchen.de Gold-catalyzed cross-coupling reactions have also been developed, particularly for C-N bond formation. acs.org

Transition metal-mediated cross-coupling reactions are a valuable tool for the synthesis of radiotracers for PET imaging. mdpi.comresearchgate.net These reactions allow for the rapid and selective incorporation of short-lived radionuclides like carbon-11 (B1219553) and fluorine-18 (B77423) into organic molecules. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution Reactions

In contrast to electron-rich aromatic systems that undergo electrophilic substitution, electron-deficient aromatic rings, such as those bearing multiple halogen atoms, are susceptible to nucleophilic aromatic substitution (SNA_r). nist.govnist.gov The strong inductive effect of the electronegative halogen atoms renders the ring carbon atoms electrophilic and facilitates attack by nucleophiles. nist.govnist.gov

In polyhalogenated benzenes, the reactivity of the halogens towards nucleophilic displacement generally follows the order F > Cl > Br > I. nist.gov This is because the highly electronegative fluorine atom strongly activates the carbon to which it is attached for nucleophilic attack. Consequently, in reactions of this compound, the fluorine atom would be the most likely site for nucleophilic substitution. A practical method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using the hydroxide-assisted decomposition of N,N-dimethylformamide (DMF). nih.gov This method is tolerant of a variety of functional groups and proceeds under relatively mild conditions. nih.gov

Radical Reactions and Photochemistry

The photochemistry of aryl halides is characterized by the dissociation of the carbon-halogen bond upon UV excitation, leading to the formation of an aryl radical and a halogen atom. researchgate.netresearchgate.net The efficiency of this process and the subsequent reaction pathways depend on the nature of the halogen and the solvent environment. researchgate.net

Studies on chlorobenzene (B131634) and 4-fluoroiodobenzene have shown that upon excitation, a significant fraction of the molecules undergo immediate dissociation of the C-X bond, while the remainder relax to a triplet state via intersystem crossing. researchgate.net The resulting aryl radicals can then participate in further reactions. The photodissociation dynamics are influenced by the presence of dissociative excited states, such as nσ* and πσ* states. researchgate.netacs.org For iodobenzene (B50100), two distinct fast dissociation channels have been identified, one involving direct dissociation from a singlet excited state and another proceeding through intersystem crossing to a triplet state. acs.org

Derivatization Reactions of Aromatic Amines to Iodinated Benzenes

Aromatic amines can be converted to their corresponding iodinated derivatives through a Sandmeyer-like reaction. nih.govresearchgate.net This process involves the diazotization of the primary aromatic amine with a nitrite (B80452) source, typically sodium nitrite, in an acidic medium to form a diazonium salt. The subsequent reaction of the diazonium salt with an iodide source, such as potassium iodide or copper(I) iodide, results in the substitution of the diazonium group with iodine.

This derivatization strategy is advantageous as it does not require strictly anhydrous conditions, unlike some other common derivatization methods. nih.gov It is a widely used technique for the synthesis of iodoarenes and for the analytical determination of aromatic amines, where the amines are converted to their more readily detectable iodinated counterparts for analysis by gas chromatography. nih.govresearchgate.net For instance, 3-chloro-2-fluoroaniline (B1295074) can be converted to this compound via this method. sigmaaldrich.comnih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-2-fluoroiodobenzene. Analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecular framework. While specific experimental spectra are not widely available in public databases, the expected patterns can be predicted based on established principles of NMR spectroscopy. Chemical suppliers indicate that such data are available and are typically provided in certificates of analysis. ambeed.combldpharm.comhalochem.com

The ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the three protons on the aromatic ring. Each signal would appear as a complex multiplet due to spin-spin coupling with neighboring protons and the fluorine atom. The proton adjacent to the iodine (at C4) would likely appear at the most downfield shift, influenced by the deshielding effects of the adjacent halogens. The protons at C5 and C6 would show intricate splitting patterns, with coupling constants characteristic of ortho, meta, and para relationships, as well as heteronuclear coupling to the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on spectroscopic principles, as experimental data is not publicly available.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H-H) ortho, J(H-F) meta |

| H-5 | ~7.1 - 7.3 | Triplet of doublets (td) | J(H-H) ortho, J(H-H) meta, J(H-F) para |

| H-6 | ~7.3 - 7.5 | Doublet of doublets of doublets (ddd) | J(H-H) ortho, J(H-H) meta, J(H-F) ortho |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six unique signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly influenced by the electronegativity and heavy atom effect of the halogen substituents. The carbons directly bonded to the halogens (C-1, C-2, C-3) will exhibit distinct chemical shifts. The C-2 carbon, bonded to fluorine, will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other carbons will also show smaller couplings to the fluorine atom (nJCF).

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on spectroscopic principles.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 (C-I) | ~90 - 100 | Present (²JCF) |

| C-2 (C-F) | ~155 - 165 | Present (¹JCF, large) |

| C-3 (C-Cl) | ~130 - 140 | Present (²JCF) |

| C-4 | ~130 - 135 | Present (³JCF) |

| C-5 | ~125 - 130 | Present (⁴JCF) |

| C-6 | ~120 - 125 | Present (³JCF) |

In ¹⁹F NMR spectroscopy, this compound will produce a single signal for its one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For a fluorine atom positioned meta to another halogen like chlorine, the chemical shift is often observed in a predictable range. The signal's multiplicity will be a complex multiplet due to couplings with the aromatic protons at the ortho, meta, and para positions (H-6, H-4, and H-5, respectively).

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Based on general data for similar compounds.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | Multiplet (ddd) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS is critical for unambiguously confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact mass can be determined and compared to the theoretical value. The calculated monoisotopic mass of C₆H₃ClFI is 255.89520 Da. nih.gov An experimental HRMS measurement matching this value would confirm the compound's elemental composition. The presence of chlorine also results in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the molecular ion peak), which further aids in identification.

Table 4: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₃ClFI | PubChem nih.gov |

| Molecular Weight | 256.44 g/mol | PubChem nih.gov |

| Calculated Monoisotopic Mass | 255.89520 Da | PubChem nih.gov |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis and purity assessment of volatile compounds like this compound. In a GC-MS analysis, the compound would first travel through a GC column, where it is separated from any impurities, and its retention time is recorded. It then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 256, along with its corresponding M+2 isotope peak. Characteristic fragmentation patterns for halogenated aromatic compounds would be expected, including the loss of the iodine atom (the weakest C-halogen bond), leading to a significant fragment ion at m/z 129. Further fragmentation could involve the loss of chlorine or other moieties. Analysis of isomers, such as 1-chloro-2-fluoro-4-iodobenzene, shows a top peak at m/z 129 and a molecular ion peak at m/z 256, a pattern that would be anticipated for this compound as well. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a powerful tool for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1585 | Aromatic C=C Ring Stretch | Medium-Weak |

| 1500-1400 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1300-1000 | C-F Stretch | Strong |

| 850-550 | C-Cl Stretch | Strong |

This table is based on established correlation tables for infrared spectroscopy. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions. For aromatic compounds like this compound, the spectrum is dominated by absorptions from the π-electron system of the benzene ring.

The UV-Vis spectrum is expected to show strong absorption bands in the UV region. Studies on similar aryl iodides show that these compounds absorb in the 260-280 nm range. Research involving 4-chloro-2-fluoroiodobenzene (B1635626) as a solvent additive in organic solar cell studies also indicates absorption in the ultraviolet region. researchgate.netresearchgate.net The absorption bands arise from π → π* transitions within the benzene ring, which can be influenced by the halogen substituents.

Photoelectron Spectroscopy and Electronic Structure

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.

HeI photoelectron spectroscopy uses photons from a helium discharge lamp (21.22 eV) to ionize valence electrons. The resulting spectrum shows a series of bands, each corresponding to the removal of an electron from a specific molecular orbital.

For halobenzenes, the lowest ionization energies correspond to the π-orbitals of the benzene ring (π₃ and π₂) and the lone pair orbitals of the halogen atoms. srce.hr Based on studies of isomeric fluoroiodobenzenes, the electronic structure of this compound can be predicted. The highest occupied molecular orbital (HOMO) and the next highest (SHOMO) are typically the π₃ and π₂ orbitals. These are followed by the non-bonding lone pair orbitals of iodine and chlorine. The fluorine lone pair ionizations occur at much higher energies (above 16 eV). srce.hr

Table 3: Predicted Vertical Ionization Energies (eV) for this compound from HeI Photoelectron Spectroscopy

| Ionization Energy (eV) | Orbital Assignment |

|---|---|

| ~8.9 | π₃ (HOMO) |

| ~9.5 | π₂ (SHOMO) |

| ~9.9 | nI |

| ~10.7 | nI |

This table presents estimated values based on data from related dihalobenzenes. srce.hr

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It has been applied to study various aspects of halogenated benzenes, providing valuable data on their geometry, electronic characteristics, and reactivity.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 3-chloro-2-fluoroiodobenzene, these calculations determine the most stable arrangement of its atoms, providing precise bond lengths and angles. Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra. While specific DFT studies on this compound are not extensively documented in the provided results, the methodologies are well-established for similar halogenated benzenes. researchgate.netosaka-u.ac.jp For instance, DFT calculations using functionals like B3LYP and M06-2X with various basis sets are commonly employed for such analyses. researchgate.netosti.gov

Table 1: Computed Properties of this compound This table presents data computed by various computational chemistry methods.

Source: PubChem CID 2778219 nih.gov

DFT calculations are instrumental in understanding the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its reactivity. u-tokyo.ac.jp The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. For halogenated benzenes, the presence of electron-withdrawing halogen atoms significantly influences the electronic structure and reactivity in processes like cross-coupling reactions. leapchem.com

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, offers a high level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for studying systems where DFT may be less reliable. For instance, multireference methods like CASSCF and CASPT2 are employed to investigate the excited state properties and photodissociation pathways of halobenzenes, providing a detailed understanding of their photochemistry. acs.orgresearchgate.netacs.org These calculations have been used to explain the dissociation channels of related molecules like chlorobenzene (B131634) and iodobenzene (B50100). acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not detailed in the provided search results, this technique is widely used to study the behavior of molecules in solution and in the solid state. MD simulations can provide insights into conformational changes, solvation effects, and transport properties. For similar molecules, MD simulations have been used to understand reaction dynamics in solution, such as the photodissociation of halobenzenes. researchgate.net

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanics (QM) is essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, QM calculations can identify transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For reactions involving this compound, such as cross-coupling reactions, QM studies can help understand the role of catalysts and the factors controlling regioselectivity and stereoselectivity. researchgate.net For example, theoretical studies on the photodissociation of halobenzenes have identified different reaction channels, such as intersystem crossing from a singlet excited state to a triplet state, leading to bond cleavage. acs.orgresearchgate.net

Predictive Modeling for Catalyst Design

Computational chemistry is increasingly used in a predictive capacity to design new and improved catalysts. researchgate.net By understanding the interaction between a substrate like this compound and a catalyst at the molecular level, it is possible to computationally screen potential catalysts and predict their efficacy. This approach can accelerate the discovery of new catalytic systems for important transformations, such as C-C and C-N bond-forming reactions. leapchem.com For instance, computational studies can guide the design of ligands in metal-catalyzed reactions to enhance catalytic activity and selectivity. researchgate.net The principles of halogen bonding, which can be quantified through computational methods, are also being harnessed in the rational design of organocatalysts. osti.govresearchgate.net

Applications of 3 Chloro 2 Fluoroiodobenzene in Advanced Materials and Medicinal Chemistry Research

Building Block for Complex Organic Molecules

3-Chloro-2-fluoroiodobenzene serves as a fundamental building block in organic synthesis, enabling the construction of more intricate molecular architectures. lookchem.com The distinct reactivity of its three halogen substituents—chlorine, fluorine, and iodine—provides chemists with a powerful tool for regioselective modifications. The iodine atom, being the most reactive towards cross-coupling reactions, can be selectively targeted, leaving the chloro and fluoro groups available for subsequent transformations. This stepwise functionalization is crucial for the controlled assembly of complex organic molecules. Its utility as a building block is leveraged in both academic research and industrial-scale synthesis. aromsyn.com

The differential reactivity of the halogens allows for participation in a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. leapchem.com For instance, the iodine can be readily displaced in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups. mdpi.com This strategic and selective introduction of different functionalities is a cornerstone of modern synthetic organic chemistry.

Precursor for Pharmaceuticals and Agrochemicals

The unique electronic properties and substitution pattern of this compound make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. lookchem.com The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. leapchem.comccspublishing.org.cn

In the pharmaceutical industry, this compound is utilized as an intermediate for creating a diverse range of medicinal compounds. lookchem.com Its structure is a key component in the synthesis of biologically active molecules that are investigated for various therapeutic applications. smolecule.com Similarly, in the agrochemical sector, this compound is a starting material for the production of new pesticides and other agricultural chemicals, contributing to the development of more effective and selective crop protection agents. lookchem.com The synthesis of various functional and pharmaceutical intermediates, including chiral functional intermediates, often relies on precursors like this compound. lookchem.com

Radiochemistry and Radiolabeling with ¹⁸F

The field of nuclear medicine, particularly Positron Emission Tomography (PET), benefits from the application of compounds like this compound in the synthesis of radiolabeled tracers. nih.gov PET is a powerful imaging technique that relies on the detection of positrons emitted from radiolabeled molecules. mdpi.com Fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter due to its favorable decay properties and relatively short half-life of 109.7 minutes. nih.gov

While direct radiolabeling of this compound with ¹⁸F is not the primary application, its structural motifs are relevant. The development of ¹⁸F-labeled building blocks is a critical area of research, and haloaromatics are key precursors. nih.gov For example, the synthesis of no-carrier-added 4-[¹⁸F]fluoroiodobenzene has been established as a versatile building block in ¹⁸F radiochemistry. nih.govresearchgate.net This highlights the importance of iodinated aromatic precursors in developing ¹⁸F-labeled radiopharmaceuticals. These labeled compounds can then be used in PET imaging to study various biological processes and for the diagnosis of diseases. iaea.org

Synthesis of Dyes, Pigments, and Specialty Chemicals

The reactivity of this compound also extends to the synthesis of dyes, pigments, and other specialty chemicals. ontosight.ai The aromatic core and the potential for introducing various functional groups through its halogen atoms make it a suitable scaffold for creating chromophoric systems. While not a dye itself, its derivatives can be tailored to absorb and emit light at specific wavelengths.

The synthesis of specialty chemicals often requires building blocks with specific functionalities and reactivity, a role that this compound fulfills effectively. Its ability to participate in various chemical reactions allows for the creation of a diverse range of molecules with tailored properties for specific industrial applications. aromsyn.com For instance, aniline (B41778), a related aromatic compound, is a crucial intermediate in the dyestuffs industry. google.com

Development of Functionalized Aromatic Systems

This compound is instrumental in the development of highly functionalized aromatic systems. The sequential and selective replacement of its halogen atoms allows for the precise installation of a variety of substituents around the benzene (B151609) ring. This controlled functionalization is key to tuning the electronic, optical, and physical properties of the resulting aromatic compounds.

This capability is particularly valuable in the design of molecules for materials science and medicinal chemistry. For example, the introduction of different functional groups can influence intermolecular interactions, leading to materials with specific packing structures or liquid crystalline properties. leapchem.com In drug design, the precise placement of functional groups is critical for optimizing interactions with biological targets. The ability to create a diverse library of functionalized aromatic compounds from a single, versatile precursor like this compound is a significant advantage in these research areas.

Intermediate in Materials Science

In the field of materials science, this compound and its derivatives are used as intermediates in the synthesis of new materials with enhanced performance. lookchem.com The incorporation of fluorinated aromatic units can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. leapchem.com

These materials find applications in various advanced technologies, including organic electronics such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. leapchem.comresearchgate.net The tailored electronic properties of functionalized aromatic systems derived from this intermediate can influence charge transport and photophysical behavior, which are critical for the performance of these devices. For example, a related compound, 4-chloro-2-fluoroiodobenzene (B1635626), has been used as a solvent additive to optimize the morphology and performance of organic solar cells. researchgate.net The development of polymers and other materials with specific electronic properties often relies on halogenated intermediates. smolecule.com

Mentioned Compounds

| Compound Name | CAS Number |

| This compound | 72373-82-1 |

| 4-[¹⁸F]fluoroiodobenzene | Not Applicable |

| Aniline | 62-53-3 |

| 4-chloro-2-fluoroiodobenzene | 6797-79-1 |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol |

| Boiling Point | 234 °C (lit.) |

| Refractive Index | n20/D 1.6010 (lit.) |

| InChI Key | MHRRZKUNYYQXTA-UHFFFAOYSA-N |

Advanced Topics and Future Directions in 3 Chloro 2 Fluoroiodobenzene Research

Stereoselective Synthesis and Chiral Derivatives

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. While direct stereoselective synthesis involving 3-chloro-2-fluoroiodobenzene is not extensively documented, related studies on similar aryl iodides provide a strong basis for future research.

Palladium-catalyzed C-H functionalization represents a powerful tool for the stereospecific synthesis of complex molecules. For instance, the arylation of C(sp³)–H bonds in proline derivatives has been achieved with high stereospecificity using various aryl iodides. acs.org In these reactions, a directing group on the proline nitrogen, such as an aminoquinoline (AQ) group, facilitates the palladium-catalyzed coupling to afford cis-2,3-disubstituted pyrrolidines as single diastereoisomers. acs.org The use of this compound in such a reaction is anticipated to yield chiral 3-aryl-pyrrolidine derivatives, which could serve as valuable building blocks. The electronic and steric hindrance from the ortho-fluoro and chloro groups would likely influence the reaction kinetics and yield.

Another promising avenue is the cobalt-catalyzed asymmetric hydroboration of fluoroalkyl-substituted alkenes, which produces chiral alkylboronates with high enantioselectivity. nih.gov These chiral boronates can subsequently undergo Suzuki-Miyaura cross-coupling with aryl halides. nih.gov A potential synthetic strategy could involve the preparation of a chiral boronate and its subsequent coupling with this compound to furnish a chiral biaryl compound. The presence of the ortho-fluoro and chloro groups on the iodobenzene (B50100) ring would be a critical factor in the efficiency of the cross-coupling step.

Table 1: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Catalyst/Reagent | Potential Chiral Product | Key Considerations |

| Pd-catalyzed C(sp³)-H Arylation | Pd(OAc)₂, Directing Group | cis-2-(3-Chloro-2-fluoroiodophenyl)pyrrolidine derivatives | Steric hindrance from ortho-substituents may affect yield. |

| Co-catalyzed Hydroboration/Suzuki Coupling | Co(acac)₂, Chiral Ligand, then Pd Catalyst | Chiral biaryls containing the 3-chloro-2-fluorophenyl moiety | Reactivity of the C-I bond in the sterically hindered environment. |

| Stereoselective Heck Reaction | Pd Catalyst, Chiral Ligand | Chiral alkenes with a 3-chloro-2-fluorophenyl substituent | Regio- and stereoselectivity influenced by the electronic nature of the substituents. |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgrsc.org The application of flow chemistry to the synthesis and functionalization of polysubstituted aromatic compounds is a growing area of interest. acs.orggoogle.com

For a compound like this compound, flow chemistry could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For example, nitration or other electrophilic aromatic substitution reactions could be performed with greater control over reaction conditions, minimizing the formation of byproducts. rsc.org A continuous-flow microreactor process has been successfully developed for the mononitration of various aromatic compounds with high selectivity and yield. rsc.org

Furthermore, multi-step syntheses involving this compound as a starting material or intermediate could be streamlined in a continuous flow setup. The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved in a one-step continuous flow process, demonstrating the potential for complex molecule synthesis in an integrated system. acs.org This approach could be adapted for the synthesis of complex heterocyclic structures derived from this compound.

Table 2: Potential Flow Chemistry Applications for this compound

| Application | Flow Reactor Setup | Potential Advantages |

| Selective Nitration | Microreactor with precise temperature control | Improved safety, higher selectivity for mononitration, reduced byproducts. |

| Suzuki-Miyaura Coupling | Packed-bed reactor with immobilized catalyst | Enhanced catalyst recovery and reuse, higher throughput. |

| Multi-step Synthesis of Heterocycles | Integrated multi-reactor system | Reduced manual handling, improved overall yield and purity, faster synthesis time. |

Photoredox Catalysis and Electrocatalysis

Photoredox and electrocatalysis have emerged as powerful and sustainable methods for organic synthesis, often enabling transformations that are challenging to achieve through traditional thermal methods. rsc.orgbeilstein-journals.orgrsc.org These techniques rely on the generation of radical intermediates or high-energy species under mild conditions.

The carbon-iodine bond in this compound is susceptible to reduction, making it a suitable substrate for both photocatalytic and electrochemical reactions. In photoredox catalysis, a photocatalyst, upon irradiation with visible light, can facilitate single-electron transfer to or from the aryl iodide. rsc.orgmdpi.com This can initiate a variety of transformations, such as C-H functionalization, arylation, and the formation of C-C and C-heteroatom bonds. rsc.orgbeilstein-journals.orgnih.gov For example, the direct functionalization of C-H bonds in arenes has been achieved using photoredox catalysis, avoiding the need for pre-functionalized starting materials. rsc.org

Electrocatalysis offers another avenue for the controlled reduction or oxidation of this compound. The electrochemical reduction of polyhalogenated benzenes has been shown to proceed via sequential cleavage of carbon-halogen bonds. scielo.org.mxresearchgate.netacs.org Studies on polychlorinated benzenes have demonstrated that the final product is typically benzene (B151609), with the stepwise removal of chlorine atoms. scielo.org.mx A similar process would be expected for this compound, with the potential for selective dehalogenation by controlling the electrode potential. The relative reduction potentials of the C-I, C-Cl, and C-F bonds would dictate the order of cleavage.

Table 3: Comparison of Photoredox and Electrocatalytic Methods for this compound

| Method | Principle | Potential Transformations | Key Parameters |

| Photoredox Catalysis | Visible light-induced single-electron transfer | C-H arylation, cross-coupling reactions, trifluoromethylation | Photocatalyst, light source, solvent |

| Electrocatalysis | Direct electron transfer at an electrode surface | Selective dehalogenation, formation of organometallic intermediates | Electrode material, applied potential, supporting electrolyte |

Biocatalysis for Selective Transformations

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. nih.govacs.org For halogenated compounds like this compound, dehalogenating enzymes (dehalogenases) are of particular interest. nih.govacs.orgrsc.orgnih.govmdpi.com These enzymes can catalyze the cleavage of carbon-halogen bonds through various mechanisms, including reductive, oxidative, and hydrolytic pathways. nih.govacs.org

While specific studies on the biocatalytic transformation of this compound are not yet available, research on other halogenated aromatics provides a framework for potential applications. Reductive dehalogenases, for instance, are known to remove halogens from aromatic rings. rsc.orgnih.gov The selectivity of these enzymes is often dependent on the type of halogen and its position on the ring. It is conceivable that a dehalogenase could be identified or engineered to selectively cleave the C-I or C-Cl bond in this compound, leaving the C-F bond intact. This would provide a green and highly selective method for the synthesis of fluorinated building blocks.

Another class of enzymes, fluorinases, catalyzes the formation of C-F bonds. mdpi.com While these enzymes typically act on aliphatic substrates, their study opens up long-term possibilities for the enzymatic synthesis of fluorinated aromatics.

Table 4: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Reaction Type | Potential Product | Research Focus |

| Reductive Dehalogenase | Reductive deiodination or dechlorination | 1-Chloro-2-fluorobenzene or 2-fluoroiodobenzene | Screening for enzymes with appropriate substrate specificity and regioselectivity. |

| Dioxygenase | Oxidative dearomatization and dehalogenation | Functionalized cyclohexadiene derivatives | Exploring the substrate scope of known aromatic dioxygenases. |

| Halogenase | Selective halogenation | Introduction of an additional halogen atom | Directed evolution of halogenases for novel reactivity. |

Supramolecular Chemistry and Halogen Bonding Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. rsc.orgnih.govub.edugoogle.comjpionline.orgresearchgate.net For halogenated molecules like this compound, halogen bonding is a key interaction. nih.govrsc.orgresearchgate.netwiley-vch.de A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govrsc.orgmdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the donor molecule. nih.govmdpi.com

The iodine atom in this compound, activated by the adjacent electron-withdrawing fluorine and chlorine atoms, is expected to be a strong halogen bond donor. This makes the molecule a promising building block for crystal engineering and the design of supramolecular assemblies. nih.govub.edujpionline.orgresearchgate.net Studies on related fluoroiodobenzenes have shown their ability to form co-crystals with various halogen bond acceptors, such as pyridines and other nitrogen-containing heterocycles. nih.gov The resulting supramolecular structures are dictated by the geometry and strength of the halogen bonds, as well as other non-covalent interactions like hydrogen bonds and π-π stacking. rsc.org

The specific arrangement of the three different halogens in this compound could lead to complex and unique supramolecular patterns. The potential for the chlorine atom to also participate in weaker halogen bonds, or for the fluorine atom to act as a hydrogen bond acceptor, adds further complexity and richness to the potential crystal structures. rsc.org

Table 5: Predicted Halogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Halogen Bond | C-I | N, O, S, π-systems | Strong |

| Halogen Bond | C-Cl | N, O, S | Weak to Moderate |

| Hydrogen Bond | C-H (of another molecule) | F-C | Weak |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-fluoroiodobenzene in academic laboratories?

- Methodology : Halogenation strategies are commonly employed, such as sequential electrophilic substitution or directed ortho-metallation followed by iodine insertion. For instance, fluorination/chlorination of iodobenzene derivatives via halogen exchange reactions under controlled conditions (e.g., using CuCl or KF in polar solvents) can yield the target compound. Reaction optimization requires monitoring by TLC or GC-MS to ensure regioselectivity .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodology :

- NMR : NMR (δ ≈ -110 ppm for ortho-F) and NMR (distinct C-I coupling at ~160 ppm) resolve halogen positions.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 256.44 (CHClFI) .

- X-ray Crystallography : Single-crystal analysis validates substituent geometry, though crystallization may require slow evaporation in hexane/ethyl acetate .

Q. What are the key physical properties of this compound relevant to experimental design?

- Data :

- Boiling Point : 234°C (atmospheric pressure) .

- Density : ~2.0 g/cm (similar to structural analogs like 2-Chloro-4-fluoroiodobenzene) .

- Solubility : Sparingly soluble in water; miscible in DCM, THF, and DMSO. Pre-purification via column chromatography (silica gel, hexane/DCM) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodology : The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings, while chlorine/fluorine direct meta-substitution. DFT calculations can predict transition states, and kinetic studies (e.g., varying Pd catalysts like Pd(PPh) vs. PdCl) reveal steric hindrance from ortho-F/Cl . Contrast with 4-Chloro-3-fluoroiodobenzene (higher para-reactivity) highlights positional effects.

Q. How can researchers resolve contradictions in reported reaction yields for Ullmann-type couplings of this compound?

- Methodology : Systematic parameter screening (temperature, solvent polarity, Cu catalyst loading) is critical. For example, DMF at 120°C with CuI yields 60–70% biaryl products, while DMSO at 140°C may degrade the substrate. Replicate experiments with rigorous exclusion of moisture/O and statistical analysis (e.g., ANOVA) minimize variability .

Q. What strategies optimize the stability of this compound derivatives under biological assay conditions?

- Methodology :

- pH Stability : Buffered solutions (pH 7.4) with <5% DMSO prevent hydrolysis of the C-I bond.

- Light Sensitivity : Store derivatives in amber vials at -20°C; UV-Vis monitoring confirms degradation thresholds.

- Enzymatic Assays : Co-incubation with glutathione (1 mM) mitigates oxidative dehalogenation in cytochrome P450 studies .

Q. How does the halogen bonding capability of this compound impact its utility in crystal engineering?

- Methodology : The iodine atom participates in strong XB (halogen bonding) with electron donors (e.g., pyridines). Single-crystal XRD of co-crystals with 4,4′-bipyridine reveals I···N distances of ~2.9 Å, enabling design of supramolecular architectures. Comparative studies with 2-fluoro-4-iodotoluene show weaker XB due to reduced σ-hole potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.